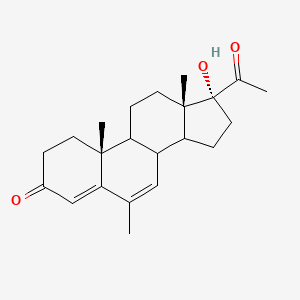

Megestrol (Acetate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Preparation Methods

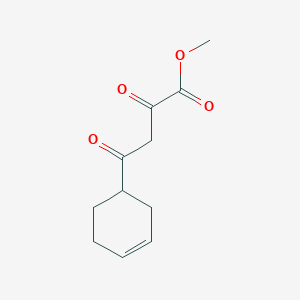

Megestrol acetate is synthesized using 6-ketone group 17α-acetoxyl groups progesterone as the raw material. The raw material is dissolved in an organic solvent, and in the presence of triethyl orthoformate, double betamethasone ketal structures are obtained with glycol acid catalytic reaction. These structures are then dissolved in an organic solvent again, and a Grignard reaction is carried out with RMgBr. After reacting under strong acid effect, the hydrolysis of the Grignard product occurs, while deprotection and dehydration take place, resulting in the synthesis of megestrol acetate crude product. The crude product is then decolorized with activated carbon and recrystallized to obtain the final megestrol acetate product .

Chemical Reactions Analysis

Megestrol acetate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify its functional groups.

Substitution: It can undergo substitution reactions, particularly at the acetate ester group. Common reagents used in these reactions include strong acids, bases, and organic solvents.

Scientific Research Applications

Megestrol acetate has a wide range of scientific research applications:

Chemistry: It is used in the synthesis of other steroidal compounds.

Biology: It is studied for its effects on hormone receptors and gene expression.

Medicine: It is used to treat anorexia, cachexia, breast cancer, and endometrial cancer. .

Industry: It is used in the pharmaceutical industry for the production of appetite stimulants and cancer treatments

Mechanism of Action

The precise mechanism by which megestrol acetate produces its effects in anorexia and cachexia is not fully understood. its progestin antitumor activity may involve the suppression of luteinizing hormone by inhibition of pituitary function. Megestrol acetate is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has weak partial androgenic activity, weak glucocorticoid activity, and no other important hormonal activity .

Comparison with Similar Compounds

Megestrol acetate is compared with other similar compounds such as:

- Chlormadinone acetate

- Cyproterone acetate

- Hydroxyprogesterone caproate

- Nomegestrol acetate Megestrol acetate is unique due to its specific structural modifications, which confer distinct pharmacological properties, particularly its use as an appetite stimulant and its antitumor activity .

Medroxyprogesterone acetate: Differs from megestrol acetate only by its C6 (7) double bond.

Properties

Molecular Formula |

C22H30O3 |

|---|---|

Molecular Weight |

342.5 g/mol |

IUPAC Name |

(10R,13S,17R)-17-acetyl-17-hydroxy-6,10,13-trimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C22H30O3/c1-13-11-16-17(20(3)8-5-15(24)12-19(13)20)6-9-21(4)18(16)7-10-22(21,25)14(2)23/h11-12,16-18,25H,5-10H2,1-4H3/t16?,17?,18?,20-,21+,22+/m1/s1 |

InChI Key |

VXIMPSPISRVBPZ-YEQDYGLLSA-N |

Isomeric SMILES |

CC1=CC2C(CC[C@]3(C2CC[C@@]3(C(=O)C)O)C)[C@@]4(C1=CC(=O)CC4)C |

Canonical SMILES |

CC1=CC2C(CCC3(C2CCC3(C(=O)C)O)C)C4(C1=CC(=O)CC4)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-3-[2-(3-Methoxyphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B14790639.png)

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]acetamide](/img/structure/B14790649.png)

![(2S,4aS,6aS,6bR,9R,12aR)-10-[3,4-dihydroxy-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-4a,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-2-carboxylic acid](/img/structure/B14790660.png)

![(2R,4S)-Methyl 5-([1,1'-biphenyl]-4-yl)-4-amino-2-methylpentanoate hydrochloride](/img/structure/B14790665.png)

![2-amino-N-[(1-methylpiperidin-4-yl)methyl]propanamide](/img/structure/B14790669.png)

![Acetic acid;3-[[2-[[3-hydroxy-4-(2-phenylnaphthalen-1-yl)naphthalen-2-yl]methylideneamino]-1,2-diphenylethyl]iminomethyl]-1-(2-phenylnaphthalen-1-yl)naphthalen-2-ol;manganese](/img/structure/B14790700.png)

![2-chloro-N-[4-hydroxy-1-(4-methylphenyl)sulfonylpyrrolidin-3-yl]-N-(1-phenylethyl)acetamide](/img/structure/B14790710.png)

![(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14790717.png)

![[(6aR,6bS,8aR,14bR)-4,4,6a,6b,8a,11,11,14b-octamethyl-1,2,3,4a,5,6,7,8,9,10,12,13,14,14a-tetradecahydropicen-3-yl] acetate](/img/structure/B14790725.png)